molecular formula C21H28N4O12 B607170 DNP-PEG4-NHS ester CAS No. 858126-78-0

DNP-PEG4-NHS ester

Cat. No. B607170
M. Wt: 528.47
InChI Key: OZBOCCBKQAMCSA-UHFFFAOYSA-N
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Description

DNP-PEG4-NHS ester is a PEG linker containing a DNP moiety and an NHS ester terminal group . DNP is involved in biological applications such as participating in ion transport across membranes . The NHS ester can react with primary amines to form stable amide bonds .


Synthesis Analysis

The synthesis of DNP-PEG4-NHS ester involves the reaction of the NHS ester group with primary amines to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of DNP-PEG4-NHS ester is C21H28N4O12 . It has a molecular weight of 528.47 .


Chemical Reactions Analysis

The terminal NHS ester group of DNP-PEG4-NHS ester readily reacts with primary amines to form a stable amide bond . The hydrophilic PEG linker increases the number of DNP groups conjugated to a biological molecule without causing precipitation .


Physical And Chemical Properties Analysis

DNP-PEG4-NHS ester has a molecular weight of 528.47 . It has much better water solubility compared to the commonly used DNP-X SE .

Scientific Research Applications

Liposome Binding and Immunogenic Applications

DNP-PEG4-NHS ester plays a role in the binding of compounds to liposomes. Kinsky et al. (1984) demonstrated that liposomes containing N-hydroxysuccinimide (NHS) esters can bind compounds with a free amino group, like e-dinitrophenyl-lysine. This binding depends on factors such as incubation time and temperature, amount of NHS ester, and concentration of the binding compound. These findings are significant for the future use of liposomes with NHS esters in immunogenic applications (Kinsky, Hashimoto, Loader, & Benson, 1984).

Enhancements in Hydrogel Properties

Browning et al. (2013) explored the use of Acrylate-PEG-NHS as a PEG linker in poly(ethylene glycol) (PEG) hydrogels. This study showed that reducing the density of PEG linkers on protein backbones during functionalization significantly improves cell adhesion and spreading on bioactive hydrogels. These insights are crucial for the development of hydrogels in regenerative medicine and drug delivery applications (Browning, Russell, Rivera, Höök, & Cosgriff-Hernandez, 2013).

Crosslinking Applications in Protein and Liposome Research

Haselgrübler et al. (1995) synthesized a heterobifunctional crosslinker from a diamine derivative of PEG, featuring NHS ester and 2-(pyridyldithio)propionyl (PDP) functional groups. This crosslinker was used for linking different proteins and generating immunoliposomes, showcasing its potential in membrane research and the creation of flexible biomembranes (Haselgrübler, Amerstorfer, Schindler, & Gruber, 1995).

Nanoparticle Stabilization and Drug Delivery

Schulz et al. (2013) investigated the impact of the spacer structure in gold nanoparticles functionalized with PEG ligands. The study highlighted that the spacer significantly influences the stability of these conjugates, providing valuable information for the design of more complex nanoparticles for medical and biotechnological applications (Schulz, Vossmeyer, Bastús, & Weller, 2013).

PEGylation in Biopharmaceuticals

Crafts et al. (2016) explored the use of PEG and PEGylation reagents, including NHS esters, in the biopharmaceutical industry. They emphasized the process's ability to improve bioavailability and reduce immunogenicity of peptides and proteins. This study provides insights into the optimization of PEGylation for specific applications (Crafts, Bailey, Plante, & Acworth, 2016).

Safety And Hazards

DNP-PEG4-NHS ester should be handled in accordance with good industrial hygiene and safety practice . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

DNP-PEG4-NHS ester is an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies . It might also be used as an excellent amine-reactive FRET quencher paired with Trp or Tyr .

Relevant Papers There are several papers related to DNP-PEG4-NHS ester. For example, one paper discusses the preventative and therapeutic effects of low-dose ionizing radiation on the allergic response of rat basophilic leukemia cells . Another paper discusses age-associated oxidative modifications of mitochondrial α-subunit of F1 ATP synthase from mouse skeletal muscles . These papers provide valuable insights into the potential applications of DNP-PEG4-NHS ester.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O12/c26-19-3-4-20(27)23(19)37-21(28)5-7-33-9-11-35-13-14-36-12-10-34-8-6-22-17-2-1-16(24(29)30)15-18(17)25(31)32/h1-2,15,22H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBOCCBKQAMCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DNP-PEG4-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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